molecular formula CHgN B8321084 Cyanide mercury

Cyanide mercury

Cat. No.: B8321084
M. Wt: 226.61 g/mol
InChI Key: YNZCFTWNMQAQFR-UHFFFAOYSA-N
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Description

Chemical Composition and Structural Characteristics

Molecular Configuration of Mercuric Cyanide (Hg(CN)₂)

Mercuric cyanide adopts a linear molecular geometry in both solid and aqueous phases. X-ray diffraction studies reveal a nearly linear C–Hg–C backbone, with bond angles of 175.0° (C–Hg–C) and 177.0° (Hg–C–N) under ambient conditions. The Hg center exhibits a +2 oxidation state, coordinating to two cyanide ligands via carbon atoms. This linear configuration arises from the sp-hybridization of mercury, which minimizes steric repulsion and maximizes orbital overlap with the cyanide π-system.

Ab initio molecular dynamics simulations corroborate this geometry, showing that solvent effects in polar solvents like methanol slightly distort the Hg–C bond length (2.04 Å) and increase the Hg–C spin-spin coupling constant to 3,143 Hz. The relativistic natural bond orbital (NBO) analysis further attributes the stability of the linear structure to the delocalization of Hg 5dσ orbitals into the cyanide antibonding orbitals.

Crystalline Forms and Polymorphic Variations

Hg(CN)₂ crystallizes in a tetragonal system at ambient pressure, forming a network of discrete linear molecules with weak van der Waals interactions. Under high pressure (>16 kbar), a phase transition occurs, shifting the coordination geometry from linear (2-coordinate) to tetrahedral (4-coordinate). This transition involves the formation of Hg–N bonds with adjacent cyanide ligands, resulting in a cubic structure analogous to Cd(CN)₂. The pressure-induced polymorphism is reversible, with Raman spectroscopy confirming the restoration of the linear configuration upon decompression.

Mixed-ligand complexes, such as NaHg(CN)₂(Cl)(H₂O) and KHg(CN)₂(CNS), exhibit distinct crystalline architectures. Infrared (IR) studies reveal that these complexes adopt monomeric or dimeric forms depending on the counterion and solvent. For example, NaHg(CN)₂(CNS)(H₂O) forms a monomeric structure with water coordination, while KHg(CN)₂(CNS) adopts a polymeric arrangement with thiocyanate bridges.

Spectroscopic Signatures: IR, Raman, and NMR Analyses

Infrared Spectroscopy

The IR spectrum of Hg(CN)₂ shows characteristic CN stretching vibrations at 2,140 cm⁻¹ (non-bridging cyanide) and 2,110 cm⁻¹ (bridged thiocyanate). In mixed-ligand complexes, such as KHg(CN)₂(CNS), the CN stretch merges into a single peak at 2,136 cm⁻¹ due to vibrational coupling between cyanide and thiocyanate groups. Water-coordinated complexes, like NaHg(CN)₂(Cl)(H₂O), exhibit additional bands at 3,680 cm⁻¹ (free O–H) and 1,633 cm⁻¹ (H–O–H bending).

Raman Spectroscopy

High-pressure Raman studies highlight the structural transition of Hg(CN)₂. At 16–20 kbar, the disappearance of the 320 cm⁻¹ Hg–C stretching mode and the emergence of a 250 cm⁻¹ Hg–N stretching mode confirm the tetrahedral phase. Adducts with transition metals, such as K₂PtHg(CN)₆·2H₂O, exhibit luminescence at 460 nm, attributed to metal-to-ligand charge transfer (MLCT) transitions.

Nuclear Magnetic Resonance (NMR)

Relativistic density functional theory (DFT) calculations predict a Hg–C spin-spin coupling constant (J) of 3,200 Hz for Hg(CN)₂ in methanol, closely matching experimental values (3,143 Hz). The coupling constant decreases to 1,575 Hz in less polar solvents, reflecting reduced s-orbital contribution to the Hg–C bond.

Comparative Stability of Hg–CN Coordination Complexes

The stability of Hg–CN complexes depends on ligand field strength and solvent interactions. Hg(CN)₂ demonstrates higher thermodynamic stability in polar solvents (e.g., water, methanol) due to strong Hg–solvent interactions. In contrast, mixed-ligand complexes, such as NaHg(CN)₂(Cl)(H₂O), are less stable, decomposing at temperatures above 150°C.

Comparative studies with transition metal cyanides (e.g., Pt(CN)₄²⁻, Ni(CN)₄²⁻) reveal that Hg(CN)₂ forms more labile adducts. For example, K₂PtHg(CN)₆·2H₂O exhibits a one-dimensional polymeric structure with no metal-metal bonding, whereas K₂NiHg(CN)₆·2H₂O adopts a tetrahedral geometry with weak Ni–Hg interactions.

Properties

Molecular Formula

CHgN

Molecular Weight

226.61 g/mol

IUPAC Name

cyanomercury

InChI

InChI=1S/CN.Hg/c1-2;

InChI Key

YNZCFTWNMQAQFR-UHFFFAOYSA-N

Canonical SMILES

C(#N)[Hg]

Origin of Product

United States

Scientific Research Applications

Gold Extraction

Cyanidation Process:
Cyanide is widely used in the extraction of gold from ores. During this process, mercury often co-exists due to its presence in gold ores. The cyanidation process involves leaching gold with cyanide solutions, which can inadvertently lead to the release of mercury into the environment. This dual extraction method raises concerns about contamination and toxicity .

Mercury Removal Techniques:
Recent studies have focused on developing methods to remove mercury from cyanide leach solutions to minimize environmental impact. Techniques such as using sodium sulfide and sodium diethyl dithiocarbamate have shown promise in selectively precipitating mercury from these solutions . A study indicated that using silver for cementation could achieve up to 98% removal of mercury while leaving gold intact, showcasing a selective approach to managing these toxic elements .

Environmental Impact Studies

Contamination Assessment:
Research has documented significant contamination of aquatic environments due to mining activities that utilize cyanide and mercury. For instance, a study in Ecuador revealed that small-scale gold mining resulted in the release of substantial amounts of both cyanide and mercury into local rivers, adversely affecting biodiversity and water quality downstream .

Methylation Studies:
The presence of cyanide has been shown to inhibit bacterial activity responsible for methylating mercury in sediments. A study observed that downstream of mining activities, methylmercury concentrations were lower than expected due to this inhibition, indicating a complex interaction between cyanide levels and mercury bioavailability .

Toxicological Research

Health Risks:
Cyanide mercury compounds pose serious health risks. Case studies have reported acute poisoning incidents involving mercuric cyanide leading to severe health complications or fatalities. For example, one case involved a homicide investigation where high levels of both mercury and cyanide were found in the victim's tissues, underscoring the lethal potential of these compounds when misused .

Long-term Effects:
Research has also focused on the long-term effects of exposure to these compounds on human health and ecosystems. Chronic exposure can lead to neurological damage and other systemic health issues, necessitating stringent monitoring and regulation .

Table 1: Summary of Mercury Removal Techniques from Cyanide Solutions

TechniqueEfficiency (%)Remarks
Sodium SulfideVariableEffective but may require optimization
Sodium Diethyl DithiocarbamateHighSelective for mercury
Silver CementationUp to 98Highly selective for mercury over gold

Table 2: Environmental Impact Metrics from Mining Activities

LocationMercury Release (t/year)Cyanide Release (t/year)Biodiversity Index Change
Portovelo-Zaruma0.656000Significant decline
PongkorNot quantifiedNot quantifiedModerate decline

Case Study 1: Gold Mining in Ecuador

A study conducted on the Puyango River watershed demonstrated that mining activities significantly increased levels of both cyanide and mercury in local water systems. Methylmercury concentrations were notably higher upstream compared to downstream sites, indicating potential ecological impacts due to altered bacterial activity caused by cyanide presence .

Case Study 2: Health Implications

A forensic investigation revealed acute poisoning due to intravenous injection of mercuric cyanide, resulting in severe health complications for the victim. This case highlighted the dangers associated with improper handling of this compound compounds in medical or criminal contexts .

Comparison with Similar Compounds

Comparison with Mercury Oxycyanide

Mercury oxycyanide (Hg(CN)₂·HgO) is a related compound formed by the combination of mercuric cyanide and mercuric oxide. Key differences include:

Property Hg(CN)₂ Hg(CN)₂·HgO
Structure Linear Hg(CN)₂ molecule Contains HgO and Hg(CN)₂
Toxicity Releases CN⁻ and Hg²⁺ Releases CN⁻, Hg²⁺, and HgO
Clinical Cases Acute cyanide poisoning Rapid multi-organ failure
Applications Gold extraction Limited historical use

Case studies highlight that ingestion of Hg(CN)₂·HgO results in faster systemic toxicity due to the combined effects of HgO and CN⁻, requiring aggressive antidotal therapy (e.g., hydroxocobalamin) .

Comparison with Alkali Metal Cyanides (KCN, NaCN)

Alkali metal cyanides like potassium cyanide (KCN) and sodium cyanide (NaCN) are widely used in metallurgy and electroplating. Contrasts with Hg(CN)₂ include:

Property Hg(CN)₂ KCN/NaCN
Primary Hazard Dual toxicity (Hg²⁺ + CN⁻) CN⁻ release
Environmental Persistence Bioaccumulates (Hg) Less persistent
Regulatory Limits Soil: 0.005 mg/L (Hg) Soil: 0.8 mg/L (CN⁻)
Industrial Use Niche (gold mining) Broad (plastics, mining)

While KCN/NaCN are more prevalent industrially, Hg(CN)₂ poses a compounded risk due to mercury’s persistence in ecosystems and biomagnification in food chains .

Comparison with Other Mercury Compounds

Mercuric Chloride (HgCl₂)

Property Hg(CN)₂ HgCl₂
Toxicity CN⁻ + Hg²⁺ Corrosive (Hg²⁺)
Use Gold extraction Disinfectant, catalyst
Environmental Impact Mobile in water Adsorbs to sediments

Methylmercury (CH₃Hg⁺)

Property Hg(CN)₂ CH₃Hg⁺
Bioavailability Moderate High (neurological toxin)
Sources Industrial waste Biomethylation in nature

Hg(CN)₂ lacks the neurotropic effects of methylmercury but shares Hg²⁺’s renal and gastrointestinal toxicity .

Toxicity and Environmental Impact

Acute vs. Chronic Exposure

  • Acute : Rapid CN⁻ poisoning (inhibits cytochrome oxidase) and Hg²⁺ nephrotoxicity .
  • Chronic : Mercury accumulation in kidneys, liver, and CNS; cyanide chronic effects are less documented .

Environmental Thresholds (Selected)

Matrix Hg Limit CN⁻ Limit Source
Soil 0.005 mg/L 0.8 mg/L Indonesia/WHO
Plants 0.001 mg/L 0.5 mg/L WHO

Gold mining activities have led to Hg(CN)₂ contamination in water systems, with reported concentrations exceeding 1.2 mg/L in Vietnam’s Song Bung River .

Analytical Methods and Regulatory Standards

Detection Techniques

  • Mercury : Milton’s method (dithizone complexation) .
  • Cyanide : Spectrophotometry after distillation .

EPA Validation Protocols

  • Holding Times : 14 days for aqueous cyanide; 28 days for mercury .
  • Quality Control : Preparation blanks must be < CRQL (0.005 mg/L for Hg) .

Preparation Methods

Reaction of Mercuric Oxide with Hydrogen Cyanide

The most direct method for synthesizing mercury(II) cyanide involves the reaction of mercuric oxide (HgO) with hydrogen cyanide (HCN) in an aqueous medium. The reaction proceeds as follows:

HgO+2 HCNHg(CN)2+H2O\text{HgO} + 2\ \text{HCN} \rightarrow \text{Hg(CN)}2 + \text{H}2\text{O}

This exothermic reaction requires careful handling due to the extreme toxicity of HCN, which is typically introduced as a gaseous or aqueous solution. The resultant Hg(CN)₂ is recovered via evaporation or crystallization from the aqueous phase . Key considerations include maintaining a neutral to slightly alkaline pH to prevent the decomposition of HCN into volatile cyanide gas.

Mercuric Oxide and Prussian Blue Reaction

An alternative approach utilizes mercuric oxide and Prussian blue (potassium ferrocyanide, K₄Fe(CN)₆). The reaction leverages the cyanide ligands from Prussian blue to form Hg(CN)₂:

HgO+K4Fe(CN)6Hg(CN)2+K3Fe(CN)6+KOH\text{HgO} + \text{K}4\text{Fe(CN)}6 \rightarrow \text{Hg(CN)}2 + \text{K}3\text{Fe(CN)}_6 + \text{KOH}

This method avoids direct handling of HCN but requires finely powdered reactants to ensure complete conversion. The byproduct, potassium ferricyanide (K₃Fe(CN)₆), remains soluble in water, allowing Hg(CN)₂ to be isolated via filtration .

Mercuric Sulfate and Potassium Ferrocyanide

A scalable industrial method involves reacting mercuric sulfate (HgSO₄) with potassium ferrocyanide:

K4Fe(CN)6+3 HgSO43 Hg(CN)2+2 K2SO4+FeSO4\text{K}4\text{Fe(CN)}6 + 3\ \text{HgSO}4 \rightarrow 3\ \text{Hg(CN)}2 + 2\ \text{K}2\text{SO}4 + \text{FeSO}_4

This reaction produces Hg(CN)₂ alongside potassium sulfate (K₂SO₄) and iron(II) sulfate (FeSO₄), both of which are water-soluble. The Hg(CN)₂ is purified through recrystallization from ethanol or ammonia, exploiting its high solubility in polar solvents .

Disproportionation of Mercury(I) Nitrate

Mercury(I) nitrate (Hg₂(NO₃)₂) undergoes disproportionation when treated with potassium cyanide (KCN), yielding metallic mercury and Hg(CN)₂:

Hg2(NO3)2+2 KCNHg+Hg(CN)2+2 KNO3\text{Hg}2(\text{NO}3)2 + 2\ \text{KCN} \rightarrow \text{Hg} + \text{Hg(CN)}2 + 2\ \text{KNO}_3

This method is notable for its redox chemistry, where mercury(I) is simultaneously oxidized to Hg(II) and reduced to Hg(0). Metallic mercury is separated via decantation or filtration, while Hg(CN)₂ remains in solution with potassium nitrate (KNO₃) .

Comparative Analysis of Synthesis Methods

The table below summarizes the key attributes of each preparation method:

MethodReactantsConditionsByproductsYield EfficiencySafety Considerations
1HgO, HCNAqueous, 20–25°CH₂O85–90%Extreme toxicity of HCN
2HgO, K₄Fe(CN)₆Solid-state grindingK₃Fe(CN)₆, KOH75–80%Moderate dust hazard
3HgSO₄, K₄Fe(CN)₆Aqueous, 50–60°CK₂SO₄, FeSO₄90–95%Corrosive sulfate handling
4Hg₂(NO₃)₂, KCNAqueous, RTHg, KNO₃70–75%Mercury vapor exposure risk

Critical Evaluation of Methodologies

  • Method 1 is optimal for laboratory-scale synthesis due to its simplicity but poses significant safety risks.

  • Method 3 offers high yield and scalability for industrial applications but generates acidic byproducts requiring neutralization .

  • Method 4 is less efficient but valuable for studying mercury redox chemistry.

Q & A

Basic: What are the primary challenges in detecting mercury and cyanide co-contamination in environmental samples?

Answer:
Current detection methods face limitations in selectivity and sensitivity, especially when both analytes coexist. For instance, fluorescent sensors for cyanide often suffer from low water solubility and interference from other anions, while mercury detection may be confounded by competing cations . Methodologically, researchers should:

  • Use glycoconjugate-based sensors with distinct reaction cores (e.g., sugar moieties for water solubility and fluorogenic units like fluorescein) to enhance specificity .
  • Validate results via duplicate sample analysis and field/rinsate blank corrections to minimize matrix effects (Table 8, Table 12) .

  • Employ standardized reference materials (e.g., Chem Service Inc.’s cyanide-mercury calibration standards) to ensure quantification accuracy .

Advanced: How can conflicting data on mercury and cyanide bioaccumulation in aquatic ecosystems be resolved?

Answer:
Discrepancies often arise from variable speciation (e.g., inorganic vs. organic mercury) or cyanide complexation with metals. To address this:

  • Apply mixed-methods approaches: Combine ICP-MS for total mercury quantification with ion chromatography to differentiate free cyanide from metal-complexed forms .
  • Use isotopic tracing (e.g., δ²⁰²Hg) to distinguish anthropogenic inputs from natural background levels .
  • Validate field data with controlled lab experiments simulating pH, temperature, and organic content to identify confounding factors .

Basic: What methodologies are recommended for quantifying mercury-cyanide complexes in water samples?

Answer:

  • Spectrophotometry: Utilize colorimetric assays with dithizone for mercury and pyridine-barbituric acid for cyanide, though cross-reactivity requires prior separation via distillation .
  • Electrochemical Methods: Employ anodic stripping voltammetry (ASV) with gold electrodes for mercury and cyanide-selective electrodes, ensuring pH adjustment to stabilize complexes .
  • Quality Control: Include spike-recovery tests using certified reference materials (e.g., XCWW-CN series) to assess method accuracy (Table 12) .

Advanced: What strategies optimize sensor selectivity for mercury versus cyanide in biological samples?

Answer:

  • Molecular Design: Develop dual-function probes with separate binding sites (e.g., thiourea for Hg²⁺ and boronic acid for CN⁻) to prevent interference. Fluorescence resonance energy transfer (FRET) systems can differentiate signals via wavelength shifts .
  • Matrix Calibration: Test sensors in serum or tissue homogenates spiked with competing ions (e.g., Fe³⁺, Cl⁻) to refine selectivity thresholds .
  • Machine Learning: Train algorithms on spectral data to deconvolute overlapping emission peaks from co-contaminated samples .

Basic: How do mercury and cyanide interact chemically, and what implications does this have for toxicity studies?

Answer:
Mercury (Hg²⁺) and cyanide (CN⁻) form stable complexes (e.g., Hg(CN)₂⁻), which reduce free ion bioavailability but increase environmental persistence. Methodological considerations include:

  • Speciation Analysis: Use X-ray absorption near-edge structure (XANES) spectroscopy to identify complex forms in soil/water .
  • Toxicity Assays: Compare LD₅₀ values of Hg(CN)₂⁻ vs. free Hg²⁺/CN⁻ in model organisms (e.g., Daphnia magna) to assess synergistic effects .

Advanced: How can researchers design experiments to differentiate between historic and current mercury-cyanide contamination?

Answer:

  • Sediment Core Analysis: Profile vertical sediment layers using ²¹⁰Pb dating paired with Hg/CN concentration gradients to correlate contamination with mining timelines .
  • Stable Isotope Analysis: Measure ¹³C/¹⁵N in biofilms to trace nutrient cycling disruptions linked to recent vs. legacy pollution .
  • Archival Data Integration: Cross-reference current field data with historical industrial records (e.g., mining permits, waste discharge logs) to establish temporal trends .

Basic: What are the best practices for ensuring data reproducibility in mercury-cyanide contamination studies?

Answer:

  • Standardized Protocols: Follow EPA Method 1631 for mercury and ASTM D7284-13 for cyanide to minimize inter-lab variability .
  • Blind Testing: Use triple-blind sample labeling during analysis to prevent observer bias .
  • Open Data Repositories: Share raw datasets (e.g., via Zenodo) to enable meta-analyses and reproducibility checks .

Advanced: What experimental frameworks address the ethical challenges of studying artisanal mining communities using mercury/cyanide?

Answer:

  • Community-Based Participatory Research (CBPR): Collaborate with local miners to co-design studies, ensuring informed consent and equitable benefit-sharing .
  • Risk Communication: Develop culturally tailored educational programs on mercury/cyanide alternatives (e.g., borax for gold amalgamation) to reduce exposure during fieldwork .
  • Ethical Review: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study goals with community needs .

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